![molecular formula C11H14ClF2N B2890928 [1-(2,6-Difluorophenyl)cyclobutyl]methanamine hydrochloride CAS No. 1909335-91-6](/img/structure/B2890928.png)
[1-(2,6-Difluorophenyl)cyclobutyl]methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(2,6-Difluorophenyl)cyclobutyl]methanamine hydrochloride: is a chemical compound with the molecular formula C11H14ClF2N and a molecular weight of 233.69 g/mol . This compound is primarily used for research purposes and is known for its unique structural properties, which include a cyclobutyl ring substituted with a difluorophenyl group and a methanamine group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,6-Difluorophenyl)cyclobutyl]methanamine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require an inert atmosphere and room temperature storage .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of high-purity reagents and stringent quality control measures are essential to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where the amine group may be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the difluorophenyl group to other functional groups.
Substitution: The compound can participate in substitution reactions, particularly at the difluorophenyl ring, where fluorine atoms can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reagents like chlorine (Cl2) and bromine (Br2) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, [1-(2,6-Difluorophenyl)cyclobutyl]methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound can be used to study the effects of difluorophenyl and cyclobutyl groups on biological systems. It may serve as a model compound for understanding the interactions between similar structures and biological targets.
Industry: In industrial settings, this compound may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mécanisme D'action
The mechanism of action of [1-(2,6-Difluorophenyl)cyclobutyl]methanamine hydrochloride involves its interaction with molecular targets, likely through the difluorophenyl and cyclobutyl groups. These interactions can influence various pathways, depending on the specific biological or chemical context. Detailed studies on its mechanism of action are limited, but it is believed to exert effects through binding to specific receptors or enzymes.
Comparaison Avec Des Composés Similaires
- 1-(2,6-Difluorophenyl)cyclobutanemethanamine
- 2-Amino-4-isopropyl-5-methylthiazole
- N-Decylpropane-1,3-diamine
Comparison: Compared to similar compounds, [1-(2,6-Difluorophenyl)cyclobutyl]methanamine hydrochloride is unique due to its specific substitution pattern and the presence of both difluorophenyl and cyclobutyl groups. This combination of structural features imparts distinct chemical and biological properties, making it valuable for specialized research applications.
Propriétés
IUPAC Name |
[1-(2,6-difluorophenyl)cyclobutyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N.ClH/c12-8-3-1-4-9(13)10(8)11(7-14)5-2-6-11;/h1,3-4H,2,5-7,14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOVYBJHTVUHBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN)C2=C(C=CC=C2F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
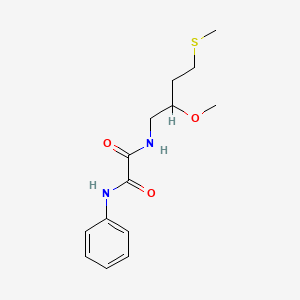
![N-(thiophen-2-yl(thiophen-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2890847.png)
![N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B2890848.png)
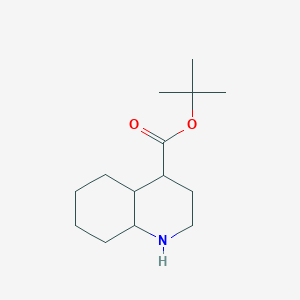
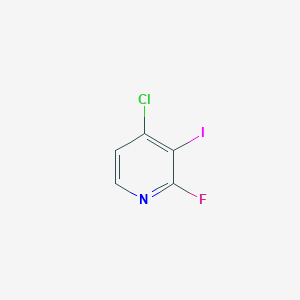
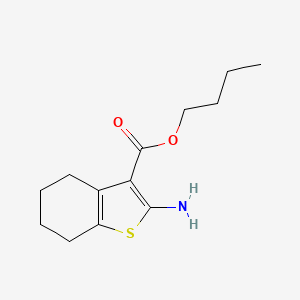
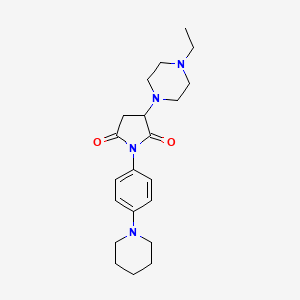
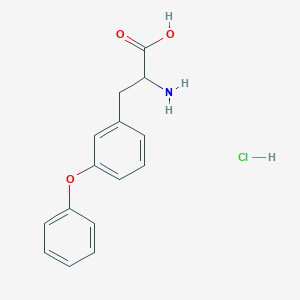




![3-(4-Tert-butylphenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2890867.png)

